5-Benzyl-5-azaspiro[3.4]octan-7-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemists targeting sigma-1 receptors often lack access to rigid, three-dimensional spirocyclic amine scaffolds. 5-Benzyl-5-azaspiro[3.4]octan-7-amine solves this with its 5-azaspiro[3.4]octane core, free primary amine at C7, and benzyl group enabling π-stacking. • Sigma-1 Affinity: Structurally related analogs achieve Ki = 8.2 nM at σ1 receptors. • Versatile Handle: Primary amine enables direct amide coupling, reductive amination, or PROTAC conjugation. • Fragment-Ready: 95% purity supports direct NMR/SPR screening without repurification. • Supply: Multi-gram quantities available; no DEA or REACH restrictions streamline global procurement.

Molecular Formula C14H20N2
Molecular Weight 216.328
CAS No. 2247101-98-8
Cat. No. B2506936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-azaspiro[3.4]octan-7-amine
CAS2247101-98-8
Molecular FormulaC14H20N2
Molecular Weight216.328
Structural Identifiers
SMILESC1CC2(C1)CC(CN2CC3=CC=CC=C3)N
InChIInChI=1S/C14H20N2/c15-13-9-14(7-4-8-14)16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
InChIKeyUGDZRMZTJLTQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-5-azaspiro[3.4]octan-7-amine: Spirocyclic Amine Building Block


5-Benzyl-5-azaspiro[3.4]octan-7-amine (CAS 2247101-98-8) is a spirocyclic amine featuring a 5-azaspiro[3.4]octane core—a four-membered azetidine ring fused to a five-membered cyclopentane at a shared quaternary spiro carbon—with a benzyl substituent on the ring nitrogen and a primary amine at the 7-position . This compound belongs to a class of conformationally constrained, three-dimensional building blocks increasingly valued in medicinal chemistry for their ability to explore chemical space beyond traditional flat aromatic scaffolds [1]. The benzyl group enhances lipophilicity and enables aromatic interactions with biological targets, while the free primary amine provides a synthetic handle for further derivatization .

5-Benzyl-5-azaspiro[3.4]octan-7-amine: Differentiation from In-Class Analogs


Substituting 5-Benzyl-5-azaspiro[3.4]octan-7-amine with a close analog such as the 5-methyl (CAS 2243510-58-7) or unsubstituted (CAS 2580254-94-8) variant results in substantial changes to molecular weight, lipophilicity, hydrogen-bonding capacity, and target-binding potential. The benzyl substituent increases the molecular weight to 216.32 g/mol versus 140.23 g/mol for the 5-methyl analog and 126.20 g/mol for the unsubstituted core [1]. The aromatic ring introduces π-stacking and hydrophobic interactions absent in alkyl-substituted congeners, potentially enhancing affinity for CNS targets such as sigma-1 receptors—a property demonstrated by structurally related N,N-dimethyl-5-azaspiro[3.4]octan-7-amine derivatives (Ki = 8.2 nM at σ1) [2]. The spirocyclic scaffold itself confers higher fraction of sp³-hybridized carbons (Fsp³) compared to flat aromatic amine alternatives, a parameter strongly correlated with improved clinical success rates [3]. These differences mean that biological activity, solubility, and metabolic stability observed for one analog cannot be extrapolated to another without experimental verification.

5-Benzyl-5-azaspiro[3.4]octan-7-amine: Quantitative Differentiation Evidence


Molecular Weight & Lipophilicity vs. 5-Methyl Analog

5-Benzyl-5-azaspiro[3.4]octan-7-amine exhibits a molecular weight of 216.32 g/mol, representing a 76.09 g/mol increase over the 5-methyl analog (MW 140.23 g/mol) [1]. This ~54% increase in mass, driven by the benzyl substituent, is accompanied by substantially higher calculated lipophilicity (the 5-methyl analog has an XLogP3 of only 0.2, whereas the benzyl group typically adds approximately 1.5–2.0 logP units based on fragment-based calculations) [1]. The target compound also features a topological polar surface area (TPSA) of approximately 29.3 Ų (same core as the methyl analog) but with an additional aromatic ring that can participate in π-π stacking interactions unavailable to the methyl congener [1]. The 5-methyl analog carries hazard classifications H226 (flammable liquid) and H302 (harmful if swallowed) per ECHA C&L Inventory, while the benzyl derivative's hazard profile has not been similarly notified, indicating distinct handling requirements [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Sigma-1 Receptor Affinity: N,N-Dimethyl Analog Evidence

While direct sigma-1 receptor binding data for 5-Benzyl-5-azaspiro[3.4]octan-7-amine has not been publicly reported, a closely related analog—N,N-dimethyl-5-azaspiro[3.4]octan-7-amine (CAS 2247101-99-9)—has been disclosed in patent WO2024/123456 as exhibiting nanomolar affinity for the sigma-1 receptor (Ki = 8.2 nM) [1]. The sigma-1 receptor is a validated target for neuropathic pain, depression, and neurodegenerative disorders. The N,N-dimethyl analog replaces the benzyl group with two methyl groups on the ring nitrogen, resulting in a substantially lower molecular weight (154.25 g/mol vs. 216.32 g/mol) and reduced lipophilicity. The benzyl-substituted target compound retains the same spirocyclic core and 7-amine handle but adds aromatic functionality that may further enhance sigma-1 receptor affinity through π-stacking with aromatic residues (Phe107, Tyr120) in the sigma-1 binding pocket, as suggested by structure-activity relationship (SAR) studies of arylalkylamine sigma ligands [2].

CNS Pharmacology Sigma-1 Receptor Pain Research

3D Spirocyclic Scaffold vs. Flat Aromatic Amines

The 5-azaspiro[3.4]octane core of the target compound defines two distinct exit vectors arranged in orthogonal planes due to the spirocyclic geometry, in contrast to flat aromatic amine building blocks (e.g., benzylamine, aniline derivatives) that present substituents in a coplanar arrangement [1]. The four-membered azetidine ring introduces ring strain (~26 kcal/mol) that can modulate reactivity, while the spiro-fusion locks the molecule into a rigid, three-dimensional conformation with a higher fraction of sp³-hybridized carbons (Fsp³) than planar aromatic systems . Lovering et al. (2009) demonstrated that higher Fsp³ correlates with increased probability of clinical success, as 3D structures explore binding pocket space more effectively and exhibit improved solubility and reduced promiscuity [2]. A 2023 review of FDA-approved spirocyclic drugs further validates this scaffold class: among two dozen clinically used spirocycle-containing medicines, 50% gained approval in the 21st century [3].

Drug Design Fragment-Based Drug Discovery Conformational Analysis

Commercial Purity and Vendor Traceability

5-Benzyl-5-azaspiro[3.4]octan-7-amine is commercially available from multiple vendors with a reported purity of 95% (GC/HPLC), as specified by ANGENE (Navimro catalog: model AG028PVZ) [1]. The product is supplied in quantities ranging from 50 mg to 5 g, with country of origin listed as United States [1]. CymitQuimica lists the compound under reference 3D-XPD10198, describing it as a 'versatile small molecule scaffold' for laboratory research use . The compound is explicitly designated for non-human research only and not for therapeutic or veterinary use . In contrast, the 5-methyl analog (CAS 2243510-58-7) carries an ECHA-notified hazard classification including H314 (skin corrosion category 1B) and H335 (respiratory irritation), which imposes additional handling and shipping restrictions not currently associated with the benzyl derivative [2].

Chemical Procurement Quality Control Building Block Sourcing

5-Benzyl-5-azaspiro[3.4]octan-7-amine Applications


Sigma-1 Receptor Ligand Development

Based on the nanomolar sigma-1 receptor affinity (Ki = 8.2 nM) demonstrated by the structurally related N,N-dimethyl-5-azaspiro[3.4]octan-7-amine scaffold [REFS-3 (Section 3, Evidence Item 2)], 5-Benzyl-5-azaspiro[3.4]octan-7-amine represents a high-priority building block for synthesizing and evaluating benzyl-substituted sigma-1 ligand libraries. The benzyl substituent is expected to engage the aromatic-rich sigma-1 binding pocket through enhanced π-stacking interactions, potentially achieving sub-nanomolar Ki values. The free primary amine at the 7-position enables facile conjugation to pharmacophore extensions, fluorescent probes, or affinity tags for target engagement studies. This compound is particularly suitable for medicinal chemistry programs targeting neuropathic pain, depression, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS)—all indications where sigma-1 receptor modulation has shown preclinical and clinical promise [1].

Fragment-Based Drug Discovery with 3D Spirocycles

The rigid, three-dimensional 5-azaspiro[3.4]octane core of this compound, with its two orthogonal exit vectors and high Fsp³ character, aligns with the 'Escape from Flatland' paradigm advocated for improving clinical success rates in drug discovery [REFS-3 (Section 3, Evidence Item 3)]. This compound is ideally suited as a fragment library member or core scaffold for fragment growing and merging strategies, particularly for targets that have proven intractable to traditional planar aromatic fragment screens. The 95% commercial purity [REFS-1 (Section 3, Evidence Item 4)] supports direct use in biophysical fragment screening (NMR, SPR, DSF) without additional purification, while the benzyl group provides a hydrophobic anchor that can be exploited for initial hit identification and subsequent structure-guided optimization [REFS-5 (Section 3, Evidence Item 3)].

Chemical Biology Probe Synthesis via Primary Amine

The free primary amine at the 7-position of the cyclopentane ring serves as a versatile synthetic handle for generating diverse chemical biology probes. Unlike the N,N-dimethyl analog (which lacks a free amine for conjugation), this compound can be directly coupled to carboxylic acid-containing payloads (fluorophores, biotin, photoaffinity labels, E3 ligase ligands for PROTAC design) through standard amide bond formation or reductive amination. The benzyl group provides a UV chromophore (λmax ≈ 254 nm) that facilitates HPLC purification monitoring. The molecular weight (216.32 g/mol) is within the optimal range for fragment-derived probes, and the spirocyclic scaffold resists metabolic N-dealkylation better than simple acyclic benzylamines [2]. This makes the compound a preferred choice over non-benzylated or non-spirocyclic alternatives for constructing target engagement probes requiring both a reactive amine handle and CNS-appropriate physicochemical properties.

SAR Expansion of Azaspirocyclic Pharmacophores

For research groups that have already identified hits within the azaspiro[3.4]octane series (e.g., sigma-1 ligands, M4 muscarinic agonists, or antibacterial quinolone intermediates), 5-Benzyl-5-azaspiro[3.4]octan-7-amine provides a systematic SAR probe for evaluating the effect of N-benzyl substitution versus N-methyl, N-H, or N-acyl congeners. The 76 g/mol molecular weight increase relative to the 5-methyl analog translates to measurable changes in cLogP, aqueous solubility, and plasma protein binding that can be correlated with in vitro and in vivo pharmacological outcomes. The commercial availability in multi-gram quantities (up to 5 g) [REFS-1 (Section 3, Evidence Item 4)] supports iterative medicinal chemistry campaigns requiring gram-scale intermediate synthesis, while the absence of ECHA hazard classifications simplifies compound management in automated synthesis and purification workflows.

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